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Quantitative Analysis of Dimethylpropylamine: A Guide for Researchers

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Compound of Interest		
Compound Name:	Dimethylpropylamine	
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Introduction

N,N-**Dimethylpropylamine** (DMPA), a tertiary aliphatic amine, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst in industrial processes such as the "cold box" foundry method. Its presence as a residual impurity or its concentration in various matrices requires sensitive and reliable analytical methods for quantification. This document provides detailed application notes and protocols for the determination of DMPA using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC). These methods are applicable to a range of sample types, from workplace air to pharmaceutical and cosmetic products.

Analytical Methods and Protocols

A variety of chromatographic techniques can be employed for the quantification of DMPA. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of DMPA. Due to its lack of a strong chromophore, direct UV detection is challenging. Therefore, methods often involve derivatization to introduce a UV-active or fluorescent tag, or utilize alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).



Application Note: Analysis of DMPA in Pharmaceutical Intermediates using HPLC with UV Detection after Derivatization

This method is suitable for the quantification of residual DMPA in non-aqueous samples, such as in the synthesis of aminoamides.[1][2] Derivatization with salicylaldehyde forms a Schiff base, which can be readily detected by a UV detector.[1][2]

Experimental Protocol:

- Standard Preparation:
 - Prepare a stock solution of DMPA in a suitable solvent (e.g., methanol) at a concentration of 1000 μg/mL.
 - \circ Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 μ g/mL to 50 μ g/mL.
- Sample Preparation:
 - Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standards to achieve an expected DMPA concentration within the calibration range.
- Derivatization Procedure:
 - \circ To 1 mL of each standard and sample solution, add 100 μ L of a 1% (v/v) solution of salicylaldehyde in the same solvent.
 - Vortex the mixture and allow it to react at room temperature for 30 minutes.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]
 - Flow Rate: 1.0 mL/min.



Injection Volume: 20 μL.

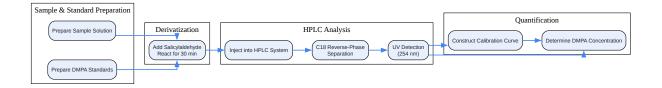
Detection: UV at a wavelength of 254 nm.

Column Temperature: 30 °C.

Quantification:

- Construct a calibration curve by plotting the peak area of the DMPA-salicylaldehyde derivative against the concentration of the standards.
- Determine the concentration of DMPA in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of DMPA:



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Caption: Workflow for the quantification of DMPA by HPLC with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like DMPA. It is particularly well-suited for complex matrices and for trace-level quantification.

Application Note: Determination of DMPA as an Impurity in Solvents



This method is designed for the quantification of trace levels of DMPA in industrial solvents, such as N,N-dimethylformamide (DMF).[4][5] To overcome matrix interference and improve chromatographic performance, DMPA is derivatized with benzoyl chloride.[4][5]

Experimental Protocol:

- Standard Preparation:
 - Prepare a stock solution of DMPA in a suitable solvent (e.g., methanol) at 1000 μg/mL.
 - Create working standards by serial dilution to cover the expected concentration range of the impurity.
- Sample Preparation:
 - Dilute the solvent sample with methanol to bring the potential DMPA concentration into the calibration range.
- Derivatization Procedure:
 - To 1 mL of each standard and sample, add 50 μL of benzoyl chloride.
 - Vortex the mixture and allow it to react at room temperature. The reaction forms N,N-dimethylbenzamide.[4][5]
- GC-MS Conditions:
 - GC Column: A non-polar or medium-polarity column, such as an Rtx-5 amine (30 m x 0.32 mm x 1.50 μm).[4][5]
 - Carrier Gas: Helium at a constant flow rate of 2 mL/min.[4][5]
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 280 °C at 20 °C/min.

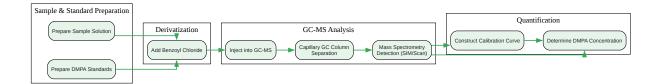


- Hold at 280 °C for 5 minutes.
- Injector Temperature: 250 °C.
- o MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor characteristic ions for the N,N-dimethylbenzamide derivative.

· Quantification:

- Generate a calibration curve by plotting the peak area of the derivatized DMPA against the concentration.
- Calculate the concentration of DMPA in the sample from the calibration curve.

Workflow for GC-MS Analysis of DMPA:



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Caption: Workflow for the quantification of DMPA by GC-MS with derivatization.



Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species, including protonated amines. It is particularly useful for analyzing DMPA in aqueous samples and in air samples after collection on an acidic medium.

Application Note: Analysis of DMPA in Workplace Air

This method describes the quantification of DMPA in workplace air samples collected on acid-impregnated filters. The analysis is performed by ion chromatography with conductivity detection.[6][7]

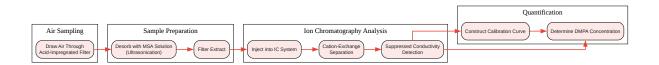
Experimental Protocol:

- Sample Collection:
 - Draw a known volume of air through a quartz fiber filter impregnated with methanesulfonic acid (MSA) using a calibrated sampling pump at a flow rate of 0.5 L/min for a recommended time of two hours.[6][7]
- Sample Preparation:
 - Transfer the filter to a vial containing 10 mL of an extraction solution (e.g., 10 mM methanesulfonic acid).[8]
 - Desorb the amines from the filter by ultrasonication for 15 minutes.
 - Filter the extract through a 0.45 μm syringe filter before analysis.[6]
- Standard Preparation:
 - Prepare a multi-component stock solution containing DMPA and other relevant amines in the extraction solution.[6][7]
 - Prepare a series of calibration standards by diluting the stock solution.
- IC Conditions:



- Column: A cation-exchange column suitable for the separation of aliphatic amines (e.g., Dionex IonPac CS19).[1]
- Eluent: An acidic eluent, such as methanesulfonic acid (e.g., 25 mM).[1]
- Flow Rate: 1.0 mL/min.
- Detection: Suppressed conductivity detection.
- Column Temperature: 30 °C.
- Quantification:
 - Create a calibration curve by plotting the peak area of DMPA against the concentration of the standards.
 - Determine the concentration of DMPA in the sample extract and calculate the airborne concentration based on the volume of air sampled.

Workflow for Ion Chromatography Analysis of DMPA:



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Caption: Workflow for the quantification of airborne DMPA by Ion Chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. The values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.



Parameter	HPLC-UV (with Derivatization)	GC-MS (with Derivatization)	lon Chromatography
Limit of Detection (LOD)	0.1 - 1 μg/mL	0.01 - 0.1 μg/mL	0.02 - 0.05 mg/m³ (air)
Limit of Quantification (LOQ)	0.5 - 2 μg/mL	0.05 - 0.5 μg/mL	≈1 mg/kg (cosmetics) [9], 0.07 - 6.32 µg/L (water)[10]
Linearity (r²)	> 0.99	> 0.99	> 0.997[10]
Accuracy (Recovery)	95 - 105%	80 - 110%[4][5]	90 - 110%[9]
Precision (%RSD)	< 5%	< 10%	< 6%[9]

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the quantification of **dimethylpropylamine** in a variety of matrices. The choice of method should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample. Proper method validation is crucial to ensure the accuracy and precision of the results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of DMPA.

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